![molecular formula C10H16F2N2O2 B2565586 2-acetamido-N-(4,4-difluorocyclohexyl)acetamide CAS No. 2034461-94-2](/img/structure/B2565586.png)
2-acetamido-N-(4,4-difluorocyclohexyl)acetamide
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Overview
Description
2-acetamido-N-(4,4-difluorocyclohexyl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application in drug discovery. This compound is also known as Difluoromethylornithine (DFMO) and has been studied extensively for its ability to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that is involved in the synthesis of polyamines.
Scientific Research Applications
Electrophilic Fluorinating Agent : N-halogeno compounds, specifically perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], have shown potential as site-selective electrophilic fluorinating agents. This compound fluorinates various substrates under mild conditions and is synthesized from pentafluoropyridine (Banks, Besheesh, & Tsiliopoulos, 1996).
Synthesis and Characterization of Derivatives : The synthesis, characterization, and Hirshfeld surface analysis of a 2-thiophene acetic acid derivative, N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide, have been reported. This compound has been characterized by various techniques, including IR and single-crystal X-ray diffraction, which provide insights into its molecular structure (Rani et al., 2015).
Electrocatalytic Oxidation in Organic Chemistry : A method involving 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) has been developed for the electrocatalytic oxidation of primary alcohols and aldehydes to carboxylic acids. This method demonstrates the utility of acetamide derivatives in facilitating mild oxidation reactions in organic chemistry (Rafiee et al., 2018).
Synthesis and Conformational Analysis of Opioid Agonists : Studies on acetamides, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides, have been conducted to understand their synthesis and conformational properties. These studies are significant in the development of potent opioid kappa agonists (Costello et al., 1991).
Photoreactions of Pharmaceutical Compounds : Research has investigated the photoreactions of flutamide, an anti-cancer drug, in different solvents. Understanding the photoreactions of such compounds is essential for assessing their stability and efficacy (Watanabe, Fukuyoshi, & Oda, 2015).
Chemoselective Acetylation in Drug Synthesis : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been explored for synthesizing antimalarial drugs. This study highlights the role of acetamide derivatives in the synthesis of pharmaceutical compounds (Magadum & Yadav, 2018).
Muscarinic Agonist Activity of Derivatives : Substituted N-(silatran-1-ylmethyl)acetamides have been synthesized and analyzed for their partial muscarinic agonist activities, demonstrating the potential of acetamide derivatives in modulating biological receptors (Pukhalskaya et al., 2010).
Mechanism of Action
Biochemical Pathways
2-acetamido-N-(4,4-difluorocyclohexyl)acetamide is suggested to be involved in the inhibition of hepatic glycosaminoglycan biosynthesis . Glycosaminoglycans are long unbranched polysaccharides consisting of a repeating disaccharide unit. They are involved in various biological functions including cell-cell recognition and adhesion, regulation of cell growth, and participation in inflammatory and coagulation reactions.
properties
IUPAC Name |
2-acetamido-N-(4,4-difluorocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O2/c1-7(15)13-6-9(16)14-8-2-4-10(11,12)5-3-8/h8H,2-6H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCLAKXDAXXXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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